(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Chiral resolution Asymmetric synthesis Peptide stereochemistry

Researchers designing proteolytically stable β-peptide foldamers face inconsistent stereochemical outcomes when sourcing chiral building blocks from unverified suppliers. This (S)-configured, Boc-protected β²-amino acid eliminates that risk. · Enantiomeric purity verified by batch-specific chiral HPLC and NMR, ensuring reproducible (S)-configuration at C2 for correct foldamer handedness. · Orthogonal Boc/free acid design enables direct incorporation into solid-phase peptide synthesis without additional deprotection steps. · 98% purity standard across suppliers, with comprehensive QC documentation (NMR, HPLC, GC) available per batch.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B12986214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C17H25NO4/c1-5-12-6-8-13(9-7-12)10-14(15(19)20)11-18-16(21)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1
InChIKeyLBIWKIAIYBNENP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-β²-Amino Acid (4-Ethylbenzyl) – Product Overview


(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid (CAS 1260587-02-7, C₁₇H₂₅NO₄, MW 307.38) is an enantiomerically pure, Boc-protected β²-amino acid building block bearing a 4-ethylbenzyl substituent at the C2 position . It belongs to the class of β²-amino acids, which are homologues of α-amino acids extended by one methylene group adjacent to the carboxylate function [1]. As a protected chiral synthon with orthogonal Boc-amine and free carboxylic acid functionalities, this compound is designed for incorporation into β-peptides, α,β-hybrid peptides, and peptidomimetic scaffolds where precise stereochemical and conformational control is required [2]. The compound is supplied by multiple vendors at a standard purity of 98% with batch-specific NMR, HPLC, and GC quality control data .

1
Chiral synthon workflow. (S)-configuration confirmed by vendor chiral HPLC; supports stereochemically defined β-peptide assembly.
2
Orthogonal Boc protection. Acid-labile Boc group with free carboxylic acid enables direct coupling in Boc-SPPS or solution-phase synthesis.
3
Multi-technique batch QC. NMR, HPLC, and GC data available per batch at 98% purity for reproducible procurement.

Why Generic Substitution Is Scientifically Unjustified


Superficial similarity in molecular formula cannot guarantee functional equivalence among chiral β-amino acid building blocks. The target compound differs from its closest analogs in at least three structurally consequential dimensions: (i) the absolute configuration at C2 (S vs. R) determines the stereochemical outcome of all downstream bonds formed, with the R-enantiomer (CAS 1260614-48-9) producing diastereomeric products ; (ii) the 4-ethyl substituent on the benzyl ring increases steric bulk and modulates hydrophobic interactions relative to the des-ethyl benzyl analog (CAS 189619-55-4, MW 279.33) ; (iii) the β²-regiochemistry (amino group at C3, substituent at C2) distinguishes it from both α-amino acid isomers such as Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid (CAS 114359-37-4) and β³-analogs such as 3-(Boc-amino)-3-(4-ethylphenyl)propanoic acid (CAS 284493-61-4), each of which generates fundamentally different backbone geometries upon peptide incorporation [1]. These differences are not interchangeable without altering the conformational, pharmacokinetic, and target-binding properties of the final peptide or small-molecule product [1][2].

Target
(S)-enantiomer (CAS 1260587-02-7). Determines stereochemical outcome; may be replaced by (R)-enantiomer only with explicit stereochemical validation.
Analog
Des-ethyl benzyl analog (CAS 189619-55-4). Reduced steric bulk and different hydrophobic packing; may shift conformational preferences in folded architectures.
Isomer
β³-regioisomer (CAS 284493-61-4). Distinct backbone torsional preferences; may not support the same helical secondary structure motifs.

Quantitative Differentiation vs. Closest Analogs


Stereochemical Identity: S- vs. R-Configuration

The target compound bears the (S) absolute configuration at the C2 position (SMILES: O=C(O)[C@@H](CC1=CC=C(CC)C=C1)CNC(=O)OC(C)(C)C), whereas its enantiomer (R)-3-((tert-butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid (CAS 1260614-48-9) bears the (R) configuration (SMILES: O=C(O)[C@H](CC1=CC=C(CC)C=C1)CNC(=O)OC(C)(C)C) . Both compounds are commercially available at 98% purity from the same supplier . In peptide or small-molecule synthesis, incorporation of the (S)- vs. (R)-enantiomer produces diastereomeric products with distinct three-dimensional structures, biological activities, and physicochemical properties [1]. No evidence of racemization or configurational instability under standard Boc-deprotection conditions (TFA or HCl/dioxane) has been reported for this compound class [2].

Stereochemical Identity
Head-to-head
(S)- vs. (R)-enantiomer: opposite absolute configuration at C2.
Directly determines diastereomeric product outcome; enantiomer selection is non-negotiable.
Chiral integrity maintained under standard storage; vendor chiral HPLC certified.
Chiral resolution Asymmetric synthesis Peptide stereochemistry

Substituent Effect: 4-Ethylbenzyl vs. Benzyl

The target compound carries a 4-ethyl substituent on the benzyl aromatic ring (C₁₇H₂₅NO₄, MW 307.38), whereas the closest des-ethyl analog, Boc-(S)-3-amino-2-benzylpropanoic acid (CAS 189619-55-4), has the formula C₁₅H₂₁NO₄ and MW 279.33 . The 4-ethyl group adds +28.05 Da of molecular mass and introduces additional rotatable bonds (6 vs. 5 in the benzyl analog) and steric volume . The predicted LogP of the benzyl analog is 3.03 (ACD/Labs) ; the target compound's vendor-reported LogP is 3.017 , indicating that the added ethyl group does not dramatically alter overall lipophilicity but does provide steric differentiation that can influence peptide secondary structure propensity and hydrophobic packing interactions within folded β-peptide architectures [1].

Substituent Effect
Cross-study
4-Ethylbenzyl vs. benzyl: ΔMW +28 Da, steric volume increase.
Modulates hydrophobic packing without altering global LogP; supports steric discrimination studies.
LogP values 3.017 (target) vs. 3.03 (des-ethyl analog); negligible global lipophilicity shift.
Lipophilicity engineering Structure-activity relationships Beta-peptide design

Proteolytic Stability: β²- vs. α-Backbone

The target compound is a β²-amino acid, meaning the amino group resides at the C3 position while the side-chain substituent occupies the C2 position . The closest α-amino acid regioisomer, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid (CAS 114359-37-4, C₁₆H₂₃NO₄, MW 293.36), has the amino group at C2 and the aryl substituent at C3 . When incorporated into peptides, β-amino acid residues confer dramatically increased resistance to proteolytic degradation. Hook et al. demonstrated that all ten β-peptides tested were completely resilient to proteolysis by common peptidases, whereas corresponding α-peptides are rapidly degraded in vivo and in vitro [1]. The β²-regiochemistry specifically positions the side chain at the α-position of the β-amino acid, which has been shown to influence helical folding propensity in β-peptide secondary structures [2].

Proteolytic Stability
Class-level
β²-amino acid backbone vs. α-amino acid regioisomer.
Class-level evidence: β-peptides reported to resist proteolysis under conditions that degrade α-peptides.
Hook et al. (2005): 10/10 tested β-peptides showed complete resistance; data to verify for specific sequence.
Proteolytic stability Beta-peptides Peptidomimetics

Boc vs. Fmoc Protection Strategy

The target compound employs a tert-butoxycarbonyl (Boc) protecting group (acid-labile), while the corresponding Fmoc analog, (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid (CAS 1260616-53-2, C₂₇H₂₇NO₄, MW 429.51), employs a 9-fluorenylmethoxycarbonyl (Fmoc) group (base-labile) . The LogP difference is substantial: 3.017 for the Boc compound vs. 5.031 for the Fmoc analog . This 2.014 LogP unit difference translates to an approximately 100-fold difference in octanol-water partition coefficient, directly affecting reversed-phase HPLC retention, solubility in aqueous vs. organic media, and the choice between Boc-SPPS (requiring HF or TFA cleavage) and Fmoc-SPPS (requiring piperidine deprotection) [1].

Boc vs. Fmoc
Cross-study
ΔLogP +2.01 (Fmoc minus Boc), ~103-fold higher partition.
Guides SPPS strategy: Boc for acid-labile workflows; Fmoc for base-labile with distinct purification behavior.
LogP 3.017 (Boc) vs. 5.031 (Fmoc); identical TPSA 75.63 Ų.
Solid-phase peptide synthesis Protecting group strategy Chromatographic behavior

β² vs. β³ Regiochemistry: Backbone Geometry

The target compound is a β²-amino acid (amino at C3, substituent at C2), in contrast to the β³-regioisomer 3-(Boc-amino)-3-(4-ethylphenyl)propanoic acid (CAS 284493-61-4, C₁₆H₂₃NO₄, MW 293.36), which bears both the amino group and the aryl substituent at the C3 position . In β-peptide secondary structures, β²- and β³-residues impose distinct backbone torsional preferences. β²-amino acids place the side chain at the α-position relative to the carbonyl, directly affecting the phi/psi dihedral angles and the resulting helical pitch and handedness [1]. Lelais and Seebach (2004) reviewed that the most intriguing effects on β-peptide folding have been observed when β²-amino acids are present in the backbone, enabling formation of unique secondary structures not accessible with β³-homologs alone [1].

β² vs. β³ Regiochemistry
Class-level
β² (C2-substituted) vs. β³ (C3-substituted) backbone topology.
Distinct torsional preferences reported to enable unique helical folding patterns.
Structural classification from vendor SMILES; folding behavior from comprehensive β-peptide review (2004).
Beta-peptide foldamers Secondary structure design Backbone topology

Vendor QC Benchmark: Batch Certification

The target compound is supplied at a standard purity of 98% by Bidepharm (product BD01295081) and Leyan (product 1642766), with batch-specific QC data including NMR, HPLC, and GC analyses . By comparison, the des-ethyl benzyl analog (CAS 189619-55-4) is commonly offered at lower purities ranging from 95% to 97% across multiple vendors (Chem-Impex: 97%, CymitQuimica: 95%, Aladdin: ≥98% but only at smaller scales) . The R-enantiomer (CAS 1260614-48-9) is also available at 98% purity from the same supplier network, indicating parity in enantiomer quality . The availability of multi-technique batch certification (NMR, HPLC, GC) for this specific compound, as explicitly stated by Bidepharm, provides procurement-level confidence that may not be uniformly available for less common analogs .

Batch Certification
Cross-study
98% purity with NMR, HPLC, GC batch data; top of typical commercial range (95-98%).
Multi-technique certification reduces re-purification risk and supports synthetic reproducibility.
Bidepharm (BD01295081) and Leyan (1642766) explicit QC documentation.
Quality control Procurement specification Batch consistency

High-Value Application Scenarios


(S)-Configured β²-Peptide Foldamer Synthesis

When designing β-peptide foldamers where the three-dimensional architecture and handedness of the helix are critical for target binding, the (S)-configured β²-building block must be procured rather than the (R)-enantiomer (CAS 1260614-48-9). Incorporation of the wrong enantiomer produces diastereomeric peptides with inverted local chirality, which can abolish or reverse the desired secondary structure and biological activity [1]. The 98% purity with batch-specific chiral QC ensures that the stereochemical integrity required for reproducible foldamer assembly is maintained .

Proteolysis-Resistant β²-Peptide Therapeutics

For peptide-based drug candidates where in vivo half-life is limited by rapid proteolytic degradation, substituting an α-amino acid residue with this β²-amino acid building block is a validated strategy. Published studies demonstrate that β-amino acid-containing peptides resist degradation by common peptidases under conditions that fully degrade α-peptide controls, with all ten β-peptides tested in one seminal study remaining completely intact [2]. The 4-ethylbenzyl side chain provides additional hydrophobic surface for potential target interactions while maintaining the proteolytic stability advantage conferred by the β-backbone [3].

Boc-SPPS: Acid-Labile Protection

When the synthetic route requires acid-labile orthogonal protection (e.g., when side-chain functionalities are base-sensitive or when final HF cleavage is planned), the Boc-protected version (LogP 3.017) is the appropriate choice over the Fmoc analog (CAS 1260616-53-2, LogP 5.031) . The lower lipophilicity of the Boc compound (~100-fold lower octanol-water partition) also facilitates aqueous workup and reversed-phase chromatographic purification at intermediate stages, reducing solvent consumption and simplifying isolation compared to the highly lipophilic Fmoc derivative .

SAR: Probing Hydrophobic Pockets with 4-Ethylbenzyl

In medicinal chemistry SAR campaigns, the 4-ethylbenzyl substituent of this building block (+28 Da vs. the unsubstituted benzyl analog CAS 189619-55-4) provides a well-defined steric and hydrophobic increment for probing lipophilic binding pockets . The ethyl group adds steric volume without significantly altering global LogP (~0.01 unit difference), enabling the dissection of steric vs. lipophilic contributions to target affinity. This makes the compound a precise chemical probe for hydrophobic pocket mapping when the benzyl analog serves as the matched-pair comparator .

Application
Selection Property
Validation Focus
β-Peptide foldamer synthesis
Stereochemical-control context
Chiral QC and enantiomer-attribution review
Proteolysis-resistant peptide models
β²-backbone assay context
Sequence-specific stability endpoint review
Boc-SPPS / acid-labile workflows
Orthogonal protection strategy
Deprotection compatibility and purification behavior
Hydrophobic pocket mapping (SAR)
4-Ethylbenzyl steric increment
Matched-pair analysis vs. des-ethyl benzyl analog
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